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Introduction
Orotidine 5'-monophosphate (OMP) decarboxylase (ODCase) is a crucial enzyme in the de

novo pyrimidine biosynthetic pathway, catalyzing the final step: the conversion of OMP to

uridine 5'-monophosphate (UMP) and carbon dioxide.[1][2] This enzyme is a subject of

significant interest due to its exceptional catalytic efficiency, achieving a remarkable rate

enhancement over the uncatalyzed reaction.[2] Measuring ODCase activity in cell lysates is

essential for studying nucleotide metabolism, screening for potential inhibitors, and

understanding the mechanism of action of drugs that target this pathway.

This document provides a detailed protocol for a continuous spectrophotometric assay to

determine OMP decarboxylase activity in cell lysates. The assay is based on monitoring the

decrease in absorbance that accompanies the conversion of OMP to UMP.[3][4][5]

Principle of the Assay
The enzymatic reaction catalyzed by OMP decarboxylase is:

Orotidine 5'-monophosphate (OMP) → Uridine 5'-monophosphate (UMP) + CO₂

OMP and UMP have different molar extinction coefficients at specific UV wavelengths. The

assay measures the rate of OMP consumption by monitoring the decrease in absorbance at a

wavelength where the difference in absorbance between the substrate and product is
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significant. For example, the decarboxylation of OMP can be followed by the decrease in

absorbance at 279 nm (Δε = -2400 M⁻¹cm⁻¹).[3][4] The rate of this decrease is directly

proportional to the OMP decarboxylase activity in the sample.

I. Experimental Protocols
A. Preparation of Cell Lysates
This protocol is suitable for both adherent and suspension cultured cells. All steps should be

performed at 4°C or on ice to minimize protein degradation.[6]

Materials:

Phosphate-buffered saline (PBS), ice-cold

Lysis Buffer (see table below for recipe)

Protease inhibitor cocktail

Cell scraper (for adherent cells)

Refrigerated centrifuge

Microcentrifuge tubes

Sonicator or homogenizer

Lysis Buffer Recipe:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7476526/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3556479/
https://www.ptglab.com/news/blog/lysate-preparation-how-do-i-optimize-my-extraction/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3182132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Component
Stock
Concentration

Final
Concentration

Volume for 10 mL

Tris-HCl, pH 7.5 1 M 50 mM 500 µL

NaCl 5 M 150 mM 300 µL

EDTA 0.5 M 1 mM 20 µL

Protease Inhibitor

Cocktail
100X 1X 100 µL

Nuclease-free water - - to 10 mL

Procedure for Adherent Cells:

Grow cells to the desired confluency (typically 80-90%).

Aspirate the culture medium from the dish.

Wash the cells twice with ice-cold PBS.

Add an appropriate volume of ice-cold Lysis Buffer with freshly added protease inhibitors to

the dish (e.g., 500 µL for a 10 cm dish).

Scrape the cells off the dish using a cell scraper and transfer the cell suspension to a pre-

chilled microcentrifuge tube.[6]

Proceed to the "Lysis and Clarification" step.

Procedure for Suspension Cells:

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[7]

Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging after

each wash.

Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer with freshly added

protease inhibitors (e.g., 1 mL per 10⁷ cells).[8]
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Proceed to the "Lysis and Clarification" step.

Lysis and Clarification:

Incubate the cell suspension on ice for 30 minutes, with occasional vortexing.[8]

Further disrupt the cells by sonication on ice. Use short bursts (e.g., 3-4 cycles of 10

seconds on, 30 seconds off) to avoid overheating the sample.[8]

Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

Carefully transfer the supernatant, which is the cell lysate, to a fresh, pre-chilled tube. Avoid

disturbing the pellet.

Store the lysate at -80°C for long-term use or keep it on ice for immediate use.

B. Protein Concentration Determination
To normalize the enzyme activity, the total protein concentration of the lysate must be

determined. The Bradford or BCA (Bicinchoninic Acid) assays are commonly used methods.[9]

[10][11]

Materials:

Bradford or BCA Protein Assay Kit

Bovine Serum Albumin (BSA) standard

Spectrophotometer or microplate reader

Procedure:

Follow the manufacturer's instructions for the chosen protein assay kit.

Prepare a standard curve using a series of known concentrations of BSA.[12]

Determine the protein concentration of your cell lysate samples by comparing their

absorbance to the standard curve.
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The typical protein concentration for assays ranges from 1-5 µg/µL.

C. OMP Decarboxylase Activity Assay
This spectrophotometric assay monitors the decrease in absorbance at 279 nm as OMP is

converted to UMP.

Materials:

UV-transparent cuvettes or a UV-transparent microplate

Temperature-controlled UV-Vis spectrophotometer or microplate reader

Assay Buffer (e.g., 30 mM MOPS, pH 7.1, 105 mM NaCl)[3][13]

Orotidine 5'-monophosphate (OMP) stock solution (e.g., 10 mM in nuclease-free water,

stored at -20°C)

Cell lysate

Assay Setup:

Component Volume (for 1 mL cuvette) Final Concentration

Assay Buffer Varies 1X

Cell Lysate (diluted) 10 - 100 µL 20 - 200 µg total protein

Nuclease-free water to 980 µL -

OMP Stock Solution 20 µL 0.2 mM

Total Volume 1 mL

Procedure:

Set the spectrophotometer to read absorbance at 279 nm and equilibrate the sample holder

to 25°C.[3][13]
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In a cuvette, prepare the reaction mixture by adding the assay buffer, an appropriate amount

of cell lysate, and nuclease-free water to a final volume of 980 µL.

Mix gently by pipetting and place the cuvette in the spectrophotometer.

Record a baseline reading for 1-2 minutes.

Initiate the reaction by adding 20 µL of the OMP stock solution.

Quickly mix the contents of the cuvette with a pipette tip or by inverting, and immediately

start recording the absorbance at 279 nm every 15-30 seconds for 10-20 minutes.

Control: Prepare a blank reaction containing all components except the cell lysate to

measure the rate of non-enzymatic OMP degradation, which is typically negligible.

II. Data Presentation and Analysis
A. Calculation of Enzyme Activity
The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot.

Determine the rate of change in absorbance per minute (ΔA₂₇₉/min).

Calculate the enzyme activity using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA₂₇₉/min) / (Δε × l)

Where:

ΔA₂₇₉/min is the rate of absorbance change from the assay.

Δε is the change in the molar extinction coefficient between OMP and UMP at 279 nm,

which is -2.4 mM⁻¹cm⁻¹ (or -2400 M⁻¹cm⁻¹).[3][4]

l is the path length of the cuvette (typically 1 cm).

Calculate the Specific Activity:

Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / [Protein] (mg/mL)
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Where [Protein] is the protein concentration of the lysate used in the assay.

B. Example Data Tables
Table 1: Raw Absorbance Data

Time (min) Sample 1 (A₂₇₉) Sample 2 (A₂₇₉) Control (A₂₇₉)

0.0 0.850 0.852 0.851

1.0 0.838 0.830 0.851

2.0 0.826 0.808 0.850

3.0 0.814 0.786 0.850

4.0 0.802 0.764 0.849

5.0 0.790 0.742 0.849

Table 2: Calculated OMP Decarboxylase Activity

Sample ID
Protein Conc.
(mg/mL) in
Assay

ΔA₂₇₉/min
Activity
(nmol/min/mL)

Specific
Activity
(nmol/min/mg)

Sample 1 0.1 0.012 5.00 50.0

Sample 2 0.1 0.022 9.17 91.7

Control 0.0 0.0004 0.17 N/A

III. Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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